N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenoxyacetamide
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Overview
Description
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenoxyacetamide is a complex organic compound that features a thiazolo[5,4-b]pyridine core.
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide interacts with its target, PI3K, by inhibiting its activity . The compound binds to the kinase through key hydrogen bonds interaction . This inhibitory activity is potent, with an IC50 value reaching to 3.6 nm .
Biochemical Pathways
The inhibition of PI3K by N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds have been shown to be metabolized in the human body by n-methylation and n- and c-oxidation pathways .
Result of Action
The result of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can lead to a decrease in cellular functions such as growth and proliferation, potentially leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenoxyacetamide typically involves multiple steps starting from commercially available substances. One common method involves the preparation of thiazolo[5,4-b]pyridine derivatives through a series of reactions including cyclization and functional group modifications . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a PI3K inhibitor, which is crucial in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their various biological activities.
Pyrano[2,3-d]thiazole derivatives: These compounds also feature a thiazole ring and have applications in medicinal chemistry.
Uniqueness
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenoxyacetamide is unique due to its specific substitution pattern and its potent PI3K inhibitory activity. This makes it a valuable compound for targeted therapeutic applications, particularly in oncology .
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-16(20-24-18-11-6-12-22-21(18)27-20)9-5-10-17(14)23-19(25)13-26-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPWGVCZXPHJMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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